Product packaging for 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one(Cat. No.:CAS No. 18595-86-3)

2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5544521
CAS No.: 18595-86-3
M. Wt: 302.12 g/mol
InChI Key: RYRROGBSEYPKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance of the 4H-3,1-Benzoxazin-4-one Core in Heterocyclic Chemistry

The 4H-3,1-benzoxazin-4-one core is of considerable academic interest due to its prevalence in biologically active molecules and its utility as a versatile building block in synthetic organic chemistry. raco.catnih.govuomosul.edu.iq Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govrsc.org This broad spectrum of biological activity has made the benzoxazinone (B8607429) nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical agents. organic-chemistry.org

Furthermore, the reactivity of the benzoxazinone ring system allows for its conversion into other important heterocyclic structures. rsc.org A notable transformation is the reaction with amines or their derivatives to yield quinazolinones, another class of heterocyclic compounds with significant therapeutic applications. uomosul.edu.iqrsc.orgresearchgate.net This synthetic versatility underscores the academic importance of the 4H-3,1-benzoxazin-4-one core as a key intermediate for the generation of diverse molecular architectures.

Historical Context and Evolution of Research on Substituted 4H-3,1-Benzoxazin-4-ones

The synthesis of the 4H-3,1-benzoxazin-4-one scaffold dates back to the early 20th century. In 1902, Heller and Fiesselmann reported the first synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones by reacting anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). uomosul.edu.iq This classical method laid the groundwork for the exploration of this class of compounds.

Early research primarily focused on the synthesis of various derivatives and the investigation of their basic chemical properties. A common synthetic route involves the acylation of anthranilic acid to form an N-acylanthranilic acid, followed by cyclization, often using a dehydrating agent like acetic anhydride (B1165640). rsc.orgbibliomed.org

Over the decades, research has evolved from these fundamental methods to the development of more sophisticated and efficient synthetic strategies. These include one-pot syntheses, the use of microwave-assisted reactions, and the application of modern catalytic systems. uomosul.edu.iqbibliomed.org For instance, palladium-catalyzed carbonylation reactions of N-(o-bromoaryl)amides have been developed for the synthesis of substituted benzoxazinones. researchgate.net The continuous development of new synthetic methodologies reflects the enduring interest in this heterocyclic system and the ongoing quest for more efficient and environmentally benign chemical processes.

Rationale for In-depth Academic Investigation of 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one within Organic Synthesis and Methodologies

The in-depth academic investigation of specific derivatives like this compound is driven by several key factors. A primary motivation is the exploration of structure-activity relationships (SAR). By synthesizing a library of compounds with different substituents on the 2-phenyl ring, researchers can systematically probe how these changes affect the biological activity of the molecule. The bromo-substituent, being an electron-withdrawing group, can significantly alter the electronic properties of the molecule, which in turn can influence its interaction with biological targets.

A study on a series of 2-aryl-4H-3,1-benzoxazin-4-ones as α-chymotrypsin inhibitors demonstrated that this compound is a potent inhibitor of this enzyme, with a reported IC50 value of 6.99 ± 0.29 μM. raco.cat This finding highlights the importance of the 2-bromo substitution for this particular biological activity and provides a rationale for its synthesis and detailed study.

From a synthetic methodology perspective, the bromine atom on the phenyl ring serves as a versatile functional handle. Aryl bromides are common substrates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the further elaboration of the this compound molecule, enabling the synthesis of more complex structures that would be difficult to access directly. This synthetic utility makes it an attractive intermediate for the creation of diverse chemical libraries for drug discovery and other applications.

Detailed Research Findings

The synthesis of this compound typically follows the established route for 2-aryl-4H-3,1-benzoxazin-4-ones. This involves the reaction of anthranilic acid with 2-bromobenzoyl chloride in a suitable solvent, often pyridine, which acts as both a solvent and an acid scavenger. The intermediate N-(2-bromobenzoyl)anthranilic acid can then be cyclized to the final product.

The primary reported biological activity for this compound is its inhibitory effect on the serine protease α-chymotrypsin. raco.cat In a comparative study, it was found to be one of the most active compounds in the series, even more so than the standard inhibitor chymostatin. raco.cat

Below is a data table summarizing the reported inhibitory activity and some physicochemical properties of related compounds to provide context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )IC50 (µM) against α-chymotrypsin
This compound 18595-86-3C₁₄H₈BrNO₂302.136.99 ± 0.29 raco.cat
2-phenyl-4H-3,1-benzoxazin-4-one1022-46-4C₁₄H₉NO₂223.23Not Reported in this context
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one18600-53-8C₁₄H₈BrNO₂302.12Not Reported in this context
2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-oneNot AvailableC₁₄H₈FNO₂241.227.22 ± 0.75 raco.cat
2-(1-naphthyl)-4H-3,1-benzoxazin-4-oneNot AvailableC₁₈H₁₁NO₂273.295.42 ± 1.66 raco.cat
Chymostatin (Standard Inhibitor)9076-44-2C₃₁H₄₁N₇O₆607.707.13 ± 1.06 raco.cat

As a versatile intermediate, this compound can undergo various chemical transformations. The benzoxazinone ring is known to react with a range of nucleophiles. For instance, reaction with hydrazine (B178648) can lead to the formation of quinazolinone derivatives, which are themselves a significant class of heterocyclic compounds. nih.gov The presence of the bromo-substituent opens up possibilities for further functionalization through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8BrNO2 B5544521 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one CAS No. 18595-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRROGBSEYPKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273108
Record name 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18595-86-3
Record name 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One

Classical Cyclization Approaches to the 4H-3,1-Benzoxazin-4-one Framework

The traditional synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones predominantly relies on the use of anthranilic acid or its derivatives as starting materials. iau.ir These methods are valued for their simplicity and the use of readily available precursors.

One of the most common methods for forming the benzoxazinone (B8607429) ring is the cyclodehydration of N-acylanthranilic acids. iau.ir In the context of synthesizing the target molecule, this involves the preparation of N-(2-bromobenzoyl)anthranilic acid, which is then subjected to a dehydrating agent to induce ring closure.

The precursor, N-(2-bromobenzoyl)anthranilic acid, is typically synthesized by the acylation of anthranilic acid with 2-bromobenzoyl chloride. The subsequent cyclization is an intramolecular condensation reaction where the carboxylic acid and the amide functionalities react to form the heterocyclic ring, eliminating a molecule of water. Various dehydrating agents can be employed to facilitate this step, with acetic anhydride (B1165640) being a conventional choice. uomosul.edu.iq This process is effective for producing a range of 2-substituted benzoxazinones. uomosul.edu.iq

More environmentally conscious, solvent-free methods have also been developed. These approaches involve mixing an N-acyl anthranilic acid derivative with a recyclable dehydrating agent like silica (B1680970) gel or bentonite (B74815) clay and heating the mixture for a short period. iau.ir This technique offers good to excellent yields and avoids the use of toxic solvents and reagents. iau.ir Another reported method uses cyanuric chloride as a cyclizing agent for the N-acylanthranilic acid intermediate in the presence of triethylamine. mdpi.commdpi.com

Table 1: Examples of Cyclodehydration Reactions for Benzoxazinone Synthesis
N-Acylanthranilic Acid PrecursorDehydrating Agent/CatalystConditionsProductYieldReference
N-Benzoylanthranilic acidAcetic AnhydrideReflux2-Phenyl-4H-3,1-benzoxazin-4-oneHigh uomosul.edu.iq
N-acyl anthranilic acid derivativesSilica gel or BentoniteSolvent-free, heating2-Substituted-4H-3,1-benzoxazin-4-onesGood to Excellent iau.ir
N-Benzoylanthranilic acidCyanuric Chloride / TriethylamineToluene, Reflux2-Phenyl-4H-3,1-benzoxazin-4-one67.8% mdpi.com

A direct and historically significant route to 2-aryl-4H-3,1-benzoxazin-4-ones is the one-pot condensation of anthranilic acid with an appropriate aroyl chloride. nih.gov This method, first reported in 1902, typically involves reacting anthranilic acid with two equivalents of the acyl chloride in a pyridine (B92270) solution. nih.govrsc.org For the synthesis of the target compound, this would involve the reaction of anthranilic acid with 2-bromobenzoyl chloride.

The proposed mechanism suggests that one molecule of the acyl chloride acylates the amino group of anthranilic acid, while the second molecule reacts with the carboxylic acid group to form a mixed anhydride. uomosul.edu.iq Subsequent intramolecular cyclization and elimination of a molecule of 2-bromobenzoic acid yields the final 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one product. uomosul.edu.iq Using only one equivalent of the acyl chloride often results in a mixture of the desired benzoxazinone and the intermediate N-acylanthranilic acid. rsc.org

Modern and Advanced Synthetic Strategies for the 2-(2-bromophenyl) Analogue

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and efficient transition-metal-catalyzed strategies for constructing the benzoxazinone core. These methods often offer higher yields, greater functional group tolerance, and milder reaction conditions.

Palladium catalysis has emerged as a powerful tool for the synthesis of benzoxazinones. nih.gov One notable strategy is the carbonylative annulation of 2-iodoanilines. tandfonline.com A one-pot reaction involving o-iodoaniline, an unsaturated halide (such as 2-bromotrifluoroborate), and carbon monoxide, catalyzed by a palladium complex like Pd(PPh₃)₄, can afford 2-aryl-4H-3,1-benzoxazin-4-ones in good to high yields. researchgate.net This three-component coupling represents a highly atom-economical approach to the target structure.

Another variation involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a stable and easy-to-handle source of carbon monoxide. organic-chemistry.org Heterogeneous palladium catalysts have also been developed for the carbonylative coupling of 2-iodoanilines with aryl iodides, which allows for easy recovery and recycling of the catalyst. organic-chemistry.org More recently, rhodium(III)-catalyzed ortho-C-H bond carbonylation of anilines has been developed, offering a direct route to the benzoxazinone core from readily available starting materials. chemistryviews.org

Table 2: Palladium-Catalyzed Carbonylative Syntheses of Benzoxazinones
Starting MaterialsCO SourceCatalyst SystemProduct TypeKey FeaturesReference
o-Iodoaniline, Unsaturated HalideCO gasPd(PPh₃)₄, K₂CO₃2-Aryl/Vinyl-4H-3,1-benzoxazin-4-onesOne-pot, three-component reaction researchgate.net
N-(o-bromoaryl)amidesParaformaldehydePalladium CatalystSubstituted BenzoxazinonesInexpensive, stable CO source organic-chemistry.org
2-Iodoanilines, Aryl IodidesCO gasHeterogeneous Pd Catalyst2-ArylbenzoxazinonesRecyclable catalyst, high atom-economy organic-chemistry.org
Anilines / AcetanilidesCO gasCp*Rh(MeCN)₃₂, AgOAcBenzoxazinonesDirect ortho-C-H carbonylation chemistryviews.org

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of 4H-3,1-benzoxazin-4-ones. A notable method involves a tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.org This strategy offers a novel pathway for the construction of N-heterocycles under relatively mild conditions.

Another powerful copper-catalyzed approach is the one-pot decarboxylative coupling of anthranilic acids with α-keto acids. researchgate.net Using an inexpensive catalyst like copper(I) chloride (CuCl), this reaction proceeds via an amidation process to furnish 2-substituted-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones in good yields. nih.govresearchgate.net This method demonstrates broad substrate scope, accommodating various substituted anthranilic acids and α-keto acids. researchgate.net For the synthesis of this compound, this would entail the coupling of anthranilic acid with 2-bromophenylglyoxylic acid. The reaction is believed to proceed through the formation of an amide intermediate, which then undergoes intramolecular cyclization. nih.gov

C-H Activation and Selective Functionalization Routes

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While the synthesis of this compound is classically achieved through the condensation of anthranilic acid and 2-bromobenzoyl chloride, modern strategies are exploring C-H activation routes to construct the core benzoxazinone structure.

Palladium-catalyzed intramolecular C-H activation has been successfully employed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones from N-alkyl-N-arylanthranilic acids. nih.gov In these processes, an oxidant like Ag₂O can promote the activation of a C(sp³)-H bond, leading to cyclization. nih.gov By modifying the oxidant and catalytic system, it is possible to control the reaction pathway, directing it towards either C-O or C-C bond formation. nih.gov

Another approach involves a transition-metal-free, N-iodosuccinimide (NIS)-mediated α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids. This method facilitates an oxidative C-O bond formation to yield the dihydro-benzoxazinone ring system. nih.gov While these examples primarily yield the dihydro (saturated) version of the benzoxazinone ring, they establish a proof-of-concept for the viability of C-H activation in constructing this heterocyclic scaffold. The development of methods to achieve direct C(sp²)-H activation and subsequent annulation to form the unsaturated 4H-3,1-benzoxazin-4-one core remains an active area of research. These strategies could potentially offer novel, more direct pathways to compounds like this compound, bypassing the need for pre-activated acyl halides.

Microwave-Assisted and Mechanochemical Synthesis Techniques

Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols. Microwave-assisted synthesis and mechanochemistry have emerged as powerful tools to reduce reaction times, minimize solvent usage, and often improve product yields.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a highly effective method for accelerating the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. asianpubs.org The conventional method for synthesizing these compounds involves the cyclodehydration of N-acylanthranilic acids by refluxing in acetic anhydride, which can be time-consuming. asianpubs.org Microwave-assisted synthesis significantly shortens the reaction time. For instance, the cyclodehydration of 2-aroylaminobenzoic acids in the presence of acetic anhydride can be completed in minutes under microwave irradiation, compared to hours with conventional heating. asianpubs.org This rapid, solvent-free approach not only enhances efficiency but also aligns with the principles of green chemistry. asianpubs.org Studies have shown that a variety of 2-substituted 4H-3,1-benzoxazin-4-ones can be produced in high yields using this technique. asianpubs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

Reactant (2-Acylaminobenzoic Acid)MethodReaction TimeYield (%)Reference
N-Benzoylanthranilic acidConventional (Reflux in Acetic Anhydride)~2 hours~85% uomosul.edu.iq
N-Benzoylanthranilic acidMicrowave (210 W)5 minutes92% asianpubs.org
N-(4-Chlorobenzoyl)anthranilic acidConventional (Reflux in Acetic Anhydride)~2 hours~80% uomosul.edu.iq
N-(4-Chlorobenzoyl)anthranilic acidMicrowave (210 W)5 minutes90% asianpubs.org

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. organic-chemistry.org A rapid and efficient mechanochemical method for synthesizing substituted 4H-3,1-benzoxazin-4-ones has been developed using solvent-assisted grinding. organic-chemistry.org This process utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (B44618) (PPh₃) to achieve the cyclodehydration of N-substituted anthranilic acids at room temperature in just 1-2 minutes. organic-chemistry.org This green chemistry approach yields products in good to excellent yields (up to 98%) and demonstrates broad functional group tolerance. organic-chemistry.org The grinding process was found to significantly accelerate the reaction rate compared to conventional stirring. organic-chemistry.org Such sustainable methodologies are revolutionizing the synthesis of complex molecules by offering minimal reaction times and high yields. rsc.orgrsc.org

One-Pot Multicomponent Reactions Towards Benzoxazinone Scaffolds

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While a direct one-pot, three-component synthesis of this compound is not widely reported, various MCRs have been developed for the synthesis of related benzoxazinone and oxazine (B8389632) structures. For example, a one-pot, three-component domino reaction of 2-aminophenol, a benzaldehyde, and a phenacyl bromide can produce 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazines under microwave-assisted conditions. arkat-usa.org

Furthermore, palladium-catalyzed cascade reactions have been established for the efficient one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.net This protocol involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. researchgate.net Another one-pot approach involves the copper-catalyzed decarboxylative coupling of readily available α-keto acids and anthranilic acids, which proceeds via an amidation process to furnish 2-substituted-4H-benzo[d] researchgate.netraco.catoxazin-4-ones. nih.gov The development of a specific MCR for the direct synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from simple precursors like anthranilic acid, an aryl aldehyde, and an oxidizing or coupling agent remains a compelling goal for synthetic chemists.

Methodological Advancements and Reaction Condition Optimization in this compound Synthesis

The classic synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an acid chloride (like 2-bromobenzoyl chloride) in pyridine. rsc.org This reaction typically requires two equivalents of the acid chloride; one acylates the amino group, and the second forms a mixed anhydride with the carboxylic acid, which then cyclizes to form the benzoxazinone. uomosul.edu.iqrsc.org While effective, this method can require harsh conditions and an excess of reagents.

Modern advancements focus on improving the efficiency and sustainability of this transformation through catalysis and optimized reaction conditions.

Catalytic Approaches: Copper and palladium catalysts have been introduced to facilitate the synthesis of benzoxazinone cores under milder conditions. A one-pot CuCl-catalyzed decarboxylative coupling has been reported to access 2-substituted benzoxazinones from anthranilic acids and α-keto acids. nih.gov Palladium-catalyzed carbonylative syntheses have also been developed, using substrates like 2-bromoanilines and acid anhydrides with a carbon monoxide source to build the heterocyclic ring. researchgate.net

Optimization of Reaction Conditions: Significant effort has been dedicated to optimizing reaction parameters to maximize yield and minimize side products. This includes the careful selection of the catalyst, ligand, base, solvent, and temperature. For catalyzed reactions, screening various combinations is crucial. For instance, in the Pd-catalyzed synthesis of related 2H-1,4-benzoxazin-3-(4H)-ones, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., Xantphos, Xphos), and bases (e.g., K₂CO₃, Cs₂CO₃) were tested to find the optimal system. researchgate.net

Table 2: Example of Reaction Condition Optimization for a Pd-Catalyzed Benzoxazinone Synthesis

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (10)-K₂CO₃Toluene110<10% researchgate.net
Pd(OAc)₂ (10)Xantphos (10)K₂CO₃Toluene11064% researchgate.net
Pd(OAc)₂ (10)Xantphos (10)Cs₂CO₃Toluene11085% researchgate.net
Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene11091% researchgate.net

This table illustrates a typical optimization process for a related benzoxazinone synthesis, showing how systematic variation of components improves product yield.

The use of energy-efficient techniques like microwave irradiation and mechanochemistry also represents a significant methodological advancement, often leading to cleaner reactions and higher throughput. asianpubs.orgorganic-chemistry.org The continued evolution of these synthetic methods will undoubtedly lead to even more efficient, scalable, and environmentally benign routes to this compound and its derivatives.

Reactivity and Chemical Transformations of 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening Reactions of the 4H-3,1-Benzoxazin-4-one Moiety

The foundational reactivity of the 4H-3,1-benzoxazin-4-one system is its interaction with nucleophiles. The strained oxazinone ring readily undergoes cleavage, typically initiated by the addition of a nucleophile to the C4 carbonyl group. This step forms a tetrahedral intermediate which collapses to open the ring, yielding an N-acyl anthranilic acid derivative. This intermediate can then serve as a precursor for various subsequent chemical transformations.

Reactions with Nitrogen-Based Nucleophiles and Subsequent Heterocycle Formation

Nitrogen nucleophiles are the most extensively studied reactants with 2-aryl-4H-3,1-benzoxazin-4-ones, providing a robust and high-yield pathway to a variety of nitrogen-containing heterocycles, most notably quinazolinones and their fused derivatives.

The conversion of 2-aryl-4H-3,1-benzoxazin-4-ones into 2,3-disubstituted quinazolin-4(3H)-ones is a cornerstone transformation. capes.gov.br This reaction typically involves heating the benzoxazinone (B8607429) with a primary amine in a suitable solvent like acetic acid or pyridine (B92270). The mechanism involves an initial nucleophilic attack by the amine on the C4 carbonyl, leading to ring opening and the formation of an N-(2-bromobenzoyl)anthranilamide intermediate. Subsequent intramolecular cyclization via dehydration affords the stable quinazolinone ring system.

A wide range of nitrogen nucleophiles can be employed for this transformation. For instance, reaction with formamide serves as a source of ammonia (B1221849), yielding the corresponding 3H-quinazolin-4-one after cyclization. Similarly, hydrazine (B178648) hydrate (B1144303) reacts to form 3-aminoquinazolinones, which are themselves versatile intermediates for further derivatization.

NucleophileReagent/SolventProductReference
FormamideOil Bath (Heat)2-(2-bromophenyl)quinazolin-4(3H)-one youtube.com
Hydrazine HydrateEthanol (Reflux)3-amino-2-(2-bromophenyl)quinazolin-4(3H)-one youtube.com
Primary Amines (R-NH₂)Acetic Acid (Reflux)3-alkyl/aryl-2-(2-bromophenyl)quinazolin-4(3H)-one capes.gov.br
Amino AcidsPyridine/DMF2-(4-oxo-2-(2-bromophenyl)quinazolin-3(4H)-yl)alkanoic acid youtube.com

This table presents expected products based on the reactivity of the closely related 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one.

When bifunctional nucleophiles are used, the reaction can proceed further to generate more complex, fused heterocyclic systems. For example, the reaction of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one with semicarbazide in pyridine leads to the formation of 2-(4-bromophenyl)- researchgate.netcapes.gov.bruomosul.edu.iqtriazolo[1,5-c]quinazolin-2(3H)-one. youtube.com This transformation occurs through the initial formation of the 3-(ureido)quinazolinone intermediate, which then undergoes an intramolecular cyclization to yield the fused triazolo-quinazolinone structure. youtube.com

Similarly, reaction with other bifunctional reagents such as o-phenylenediamine can lead to the formation of benzimidazo-fused quinazolinone systems. These reactions highlight the utility of the benzoxazinone scaffold as a building block for constructing polycyclic heteroaromatic compounds.

NucleophileReagent/SolventProduct TypeReference
SemicarbazidePyridine researchgate.netcapes.gov.bruomosul.edu.iqTriazolo[1,5-c]quinazolinone derivative youtube.com
Thiosemicarbazide (B42300)N/A3-Thiourido-quinazolinone derivative raco.cat
o-PhenylenediamineAcetic AcidBenzimidazo-propenone derivative raco.cat
Hydroxylamine HClPyridine3-Hydroxy-quinazolinone derivative raco.cat

This table presents products based on the reactivity of analogous 2-aryl-4H-3,1-benzoxazin-4-ones.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcoholysis, Hydrolysis)

The 4H-3,1-benzoxazin-4-one ring behaves as a cyclic anhydride (B1165640) and is susceptible to cleavage by oxygen-based nucleophiles. While less common in synthetic applications compared to aminolysis, these reactions are fundamental to the compound's chemical profile.

Hydrolysis : In the presence of aqueous base (e.g., NaOH) or acid, the benzoxazinone ring undergoes hydrolysis. The nucleophilic attack of a hydroxide ion or water at the C4 carbonyl leads to ring opening, yielding the corresponding N-(2-bromobenzoyl)anthranilic acid.

Alcoholysis : Reaction with alcohols, typically under reflux conditions, results in alcoholysis of the oxazinone ring. raco.cat This process yields the corresponding alkyl N-(2-bromobenzoyl)anthranilate esters. The reaction is often facilitated by a basic catalyst like sodium ethoxide. raco.cat

These reactions, while simple, demonstrate the inherent reactivity of the C4-O bond and provide a route back to the acyclic precursors of the heterocycle.

Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols, can also react with the benzoxazinone ring, although these reactions are less frequently documented than those with nitrogen or oxygen nucleophiles. Thiolate anions, generated by treating a thiol with a base, are potent nucleophiles that can attack the C4 carbonyl. masterorganicchemistry.comresearchgate.net

This initial attack is expected to cause ring-opening, forming an S-alkyl N-(2-bromobenzoyl)thioanthranilate. This thioester intermediate could potentially be isolated or used in situ for further transformations. For instance, treatment of this intermediate with an amine could lead to the formation of a 2,3-disubstituted-4(3H)-quinazolinethione, where the carbonyl oxygen at the 4-position is replaced by sulfur. This two-step sequence would represent a plausible route for converting 2-aryl-benzoxazinones into their thio-analogues.

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Active Methylene Compounds)

The electrophilic nature of the benzoxazinone ring also permits reactions with various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and often resulting in significant molecular rearrangements.

Organometallic Reagents : Potent organometallic nucleophiles, such as Grignard reagents (R-MgX), are expected to react readily with 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one. The reaction likely proceeds in two stages. The first equivalent of the Grignard reagent would attack the C4 carbonyl, causing ring-opening to form a magnesium salt of a 2'-(2-bromobenzamido)aryl ketone intermediate. Since ketones are themselves highly reactive towards Grignard reagents, a second equivalent would then add to this newly formed ketone carbonyl, yielding a tertiary alcohol upon acidic workup. youtube.com Less reactive organometallics, such as lithium dialkylcuprates (Gilman reagents), which are known to add only once to acid chlorides, might offer a pathway to isolate the intermediate ketone. youtube.com

Active Methylene Compounds : Carbanions generated from active methylene compounds (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate) react with 2-aryl-3,1-benzoxazin-4-ones under basic conditions. capes.gov.bruomosul.edu.iq The reaction initiates with the C-acylation of the active methylene compound, where the carbanion attacks the C4 carbonyl of the benzoxazinone, leading to a ring-opened acyclic intermediate. capes.gov.br This intermediate can then undergo an intramolecular cyclization, often through a different pathway than aminolysis, to furnish 3-substituted 4-hydroxy-quinolin-2(1H)-ones. capes.gov.bruomosul.edu.iq This transformation represents a significant heterocyclic rearrangement, converting the benzoxazinone skeleton into a quinolinone core.

Nucleophile TypeReagentExpected Product ClassReference
OrganometallicGrignard Reagent (R-MgX) (2 eq.)Tertiary Alcohol via a ketone intermediate
Active MethyleneDiethyl Malonate, NaH3-substituted 4-hydroxy-quinolin-2(1H)-one capes.gov.bruomosul.edu.iq
Active MethyleneMalononitrile, Pyridine3-substituted 4-hydroxy-quinolin-2(1H)-one

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Benzoxazinone Core

The benzene ring of the 4H-3,1-benzoxazin-4-one core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the ring, namely the oxygen atom of the oxazinone ring and the acyl-iminyl group (-C(O)-N=C-).

While specific studies on this compound are not extensively documented, research on related 2-arylbenzoxazin-4-ones has demonstrated the feasibility of electrophilic substitution. For instance, a regioselective ortho-C-H halogenation has been achieved on the benzoxazinone core using N-halosuccinimides (NBS or NIS) under a Pd(II)/AgNO₃ catalytic system. nih.gov This provides evidence that the benzoxazinone ring can be functionalized via electrophilic pathways.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzoxazinone Core

Reaction Reagents Expected Major Products
Bromination Br₂/FeBr₃ 6-bromo- and/or 8-bromo-2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one
Nitration HNO₃/H₂SO₄ 6-nitro- and/or 8-nitro-2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one

Note: The data in this table is predictive, based on general principles of electrophilic aromatic substitution, as specific experimental results for this compound were not found in the surveyed literature.

Transformations and Derivatizations Involving the 2-Bromophenyl Substituent

The 2-bromophenyl group is a key site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond on the phenyl substituent is a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these transformations due to their favorable reactivity in the oxidative addition step of the catalytic cycle. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This method is highly effective for forming biaryl structures.

Heck Reaction: The Heck reaction would enable the arylation of an alkene using this compound as the aryl halide source. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. youtube.com

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling can be employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Table 2: Representative Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System Base Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ 2-(Biphenyl-2-yl)-4H-3,1-benzoxazin-4-one derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂/P(o-tolyl)₃ Et₃N 2-(2-Styrylphenyl)-4H-3,1-benzoxazin-4-one derivative

Note: This table illustrates the expected outcomes of standard cross-coupling reactions. Specific reaction conditions would require experimental optimization.

Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide, such as the 2-bromophenyl group in the title compound, is generally challenging. wikipedia.org SₙAr reactions typically proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed upon nucleophilic attack. libretexts.org

The 2-bromophenyl substituent of this compound lacks such activating groups. Therefore, displacing the bromide with a nucleophile would likely require harsh reaction conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles. Alternative mechanisms, such as those involving benzyne intermediates, could potentially be induced under strongly basic conditions, but this has not been specifically reported for this compound.

Synthesis and Characterization of Derivatives and Analogues of 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One

Functionalization of the 4H-3,1-Benzoxazin-4-one Core for Novel Analogues

The 4H-3,1-benzoxazin-4-one core is amenable to various chemical transformations, allowing for the introduction of diverse functional groups and the generation of novel analogues. The primary routes of functionalization involve reactions at the lactone ring and, to a lesser extent, electrophilic substitution on the fused benzene (B151609) ring.

The most common reaction of the benzoxazinone (B8607429) core is its ring-opening upon treatment with nucleophiles. This reactivity is attributed to the electrophilic nature of the carbonyl carbon (C-4) and the C-2 position. For instance, reaction with amines, hydrazines, and other nitrogen nucleophiles leads to the formation of corresponding N-substituted 2-aminobenzamides, which can subsequently cyclize to form quinazolinones. bibliomed.orgbeilstein-journals.org

While less common, electrophilic substitution reactions on the benzene ring of the benzoxazinone core (at positions 5, 6, 7, and 8) can be envisioned. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could potentially introduce substituents, thereby altering the electronic properties and steric profile of the molecule. However, such reactions must be carefully controlled to avoid undesired side reactions on the lactone ring or the 2-bromophenyl substituent. Research has shown that the reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with various nucleophiles leads to a range of substituted quinazolinones, indicating that a pre-functionalized benzoxazinone core can be a viable strategy for generating diversity. zsmu.edu.uamdpi.com

The following table summarizes representative functionalization reactions of the 4H-3,1-benzoxazin-4-one core based on analogues:

Starting Material AnalogueReagentProduct TypeReference
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneFormamide2-(4-bromophenyl)-4(3H)-quinazolin-4-one bibliomed.org
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneHydrazine (B178648) carboxamide2-(4-bromophenyl)- researchgate.netnih.goviiste.orgtriazolo[1,5-c]quinazolin-2(3H)-one bibliomed.org
2-Ethoxy-(4H)-3,1-benzoxazin-4-oneEthanolamine2-Ethoxy-3-(2-hydroxyethyl)-4(3H)-quinazolinone nih.gov
2-Ethoxy-(4H)-3,1-benzoxazin-4-onep-Toluidine2-Ethoxy-3-(p-tolyl)-4(3H)-quinazolinone nih.gov

Chemical Modifications of the 2-Bromophenyl Moiety Leading to Structural Variants

The presence of a bromine atom on the 2-phenyl substituent offers a convenient handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of structural variants.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the aryl bromide and an organoboron reagent (such as a boronic acid or ester) is a widely used method for forming biaryl linkages. nih.govnih.gov Applying this to 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one would allow for the introduction of various aryl and heteroaryl groups at the 2'-position of the phenyl ring. The general conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst system), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent (e.g., toluene, dioxane, or DMF). beilstein-journals.orgmdpi.commdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This would introduce an alkynyl substituent at the 2'-position, which can be a valuable functional group for further transformations.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for the introduction of nitrogen nucleophiles), the Heck reaction (for the introduction of alkenes), and cyanation reactions, could also be employed to further diversify the structures derived from this compound.

A table of potential cross-coupling reactions on the 2-bromophenyl moiety is presented below:

Reaction TypeCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid2-(2'-Aryl-biphenyl-2-yl)-4H-3,1-benzoxazin-4-one
SonogashiraTerminal alkyne2-(2-(Alkyn-1-yl)phenyl)-4H-3,1-benzoxazin-4-one
Buchwald-HartwigAmine2-(2-(Amino)phenyl)-4H-3,1-benzoxazin-4-one
HeckAlkene2-(2-(Alkenyl)phenyl)-4H-3,1-benzoxazin-4-one

Synthesis of Hybrid Heterocyclic Structures Incorporating the Benzoxazinone Scaffold

As mentioned, this compound is an excellent precursor for the synthesis of various fused and linked heterocyclic systems. The facile ring-opening of the benzoxazinone ring by dinucleophiles often triggers a subsequent intramolecular cyclization, leading to the formation of new heterocyclic rings.

Quinazolinone Derivatives: Reaction with nitrogen nucleophiles such as primary amines or ammonia (B1221849) derivatives readily converts the benzoxazinone into the corresponding quinazolinone. bibliomed.orgiiste.orgorganic-chemistry.org This is a very common and efficient way to build the quinazolinone core, which is a privileged structure in medicinal chemistry.

Triazole and Other Azole Derivatives: The use of hydrazines and substituted hydrazines as nucleophiles can lead to the formation of triazole-containing heterocycles. For example, reaction with hydrazine hydrate (B1144303) can lead to 3-aminoquinazolinones, which can be further cyclized. zsmu.edu.ua Similarly, reaction with thiosemicarbazide (B42300) can lead to the formation of triazolo-quinazolinones. bibliomed.org There are also reports on the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, which highlights the versatility of the 2-bromobenzoyl moiety in constructing triazole rings. zsmu.edu.uadoaj.org

Fused Heterocyclic Systems: Through carefully designed tandem reactions, more complex fused heterocyclic systems can be constructed. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize benzofuran (B130515) derivatives from 2-(2-bromophenoxy) precursors. organic-chemistry.org A similar strategy could potentially be applied to this compound to generate novel fused systems.

The following table illustrates the synthesis of hybrid heterocyclic structures from benzoxazinone analogues:

Benzoxazinone AnalogueReagentResulting Hybrid HeterocycleReference
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneGlycine2-(4-bromophenyl)-3-(carboxymethyl)-4(3H)-quinazolinone bibliomed.org
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneSemicarbazide2-(4-bromophenyl)- researchgate.netnih.goviiste.orgtriazolo[1,5-c]quinazolin-2(3H)-one bibliomed.org
2-Ethoxy-(4H)-3,1-benzoxazin-4-oneo-Phenylenediamine2-(2-Ethoxyquinazolin-3-yl)aniline nih.gov
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-oneHydroxylamine hydrochloride6,8-Dibromo-3-hydroxy-2-methyl-4(3H)-quinazolinone zsmu.edu.uamdpi.com

Role as a Versatile Chemical Precursor for Complex Organic Architectures

The chemical reactivity of this compound positions it as a highly versatile precursor for the construction of complex organic architectures. Its ability to undergo both ring transformation reactions and cross-coupling reactions on the substituent makes it a valuable starting material in multi-step organic synthesis.

The benzoxazinone moiety can be considered a masked N-acylanthranilic acid. This allows for the introduction of the 2-(2-bromobenzamido)benzoyl group into molecules, which can then be elaborated upon. The facile ring-opening with a wide range of nucleophiles, including amines, hydrazines, hydroxylamine, and carbon nucleophiles, provides access to a plethora of acyclic intermediates that can be cyclized to form various five- and six-membered heterocycles. beilstein-journals.orgresearchgate.netuomosul.edu.iq

Furthermore, the 2-bromophenyl group can be strategically modified at different stages of a synthetic sequence. It can be functionalized via cross-coupling reactions either at the beginning of the synthesis or after the benzoxazinone ring has been transformed into another heterocyclic system. This modular approach allows for the late-stage diversification of complex molecules, which is a highly desirable feature in drug discovery and materials science.

In essence, this compound serves as a linchpin, connecting different synthetic pathways and enabling the assembly of intricate molecular frameworks that would be challenging to access through other routes. Its utility as a precursor is a testament to the rich and diverse chemistry of the benzoxazinone scaffold.

Spectroscopic and Advanced Structural Elucidation Studies of 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular framework. While specific experimental data for the title compound is not widely published, the following analyses are based on established data for the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, and the known effects of a bromine substituent. ubaya.ac.idnih.govmdpi.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the benzoxazinone (B8607429) core and the 2-bromophenyl substituent. The aromatic protons of the benzoxazinone moiety typically appear in the downfield region, from approximately 7.40 to 8.40 ppm. The proton at position 5 (H-5) is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around 8.30 ppm. The protons H-6, H-7, and H-8 will exhibit complex splitting patterns (triplets or doublets of doublets) in the range of 7.40 to 7.90 ppm, with their exact chemical shifts and coupling constants determined by their electronic environment.

The protons of the 2-bromophenyl ring will also resonate in the aromatic region. The presence of the electron-withdrawing bromine atom will influence the chemical shifts of the adjacent protons. The proton ortho to the bromine atom is expected to be shifted downfield relative to the unsubstituted phenyl ring. The four protons of the 2-bromophenyl group will likely appear as a complex multiplet between 7.40 and 7.80 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound (Based on data for 2-phenyl-4H-3,1-benzoxazin-4-one and substituent effects) mdpi.com

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-5~8.30dd
H-7~7.85ddd
H-8~7.75d
H-6~7.50ddd
H-3' to H-6'~7.40 - 7.80m

dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, m = multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the benzoxazinone ring is the most deshielded, with a characteristic chemical shift expected around 159-160 ppm. ubaya.ac.id The imine carbon (C-2) is also significantly downfield, typically appearing around 157 ppm. The quaternary carbon of the benzoxazinone ring fused to the oxygen and nitrogen (C-8a) is anticipated at approximately 147 ppm. The remaining aromatic carbons of the benzoxazinone and 2-bromophenyl rings will resonate in the 117-137 ppm range. The carbon atom attached to the bromine (C-2') will have a chemical shift influenced by the heavy atom effect, which can sometimes lead to a slightly more upfield position than expected based solely on inductive effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on data for 2-phenyl-4H-3,1-benzoxazin-4-one and substituent effects) mdpi.com

CarbonPredicted Chemical Shift (ppm)
C-4~159.5
C-2~157.0
C-8a~147.0
C-7~136.5
C-5~128.5
C-6~128.0
C-4a~117.0
C-8~127.0
C-1' to C-6'~122 - 134

To definitively assign the proton and carbon signals and to understand the spatial relationships between atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, confirming the connectivity within the benzoxazinone and the 2-bromophenyl rings. For example, cross-peaks would be observed between adjacent protons such as H-5 and H-6, H-6 and H-7, and H-7 and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, correlations from H-5 to C-4 and C-8a would confirm their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons. It would be instrumental in confirming the conformation of the 2-bromophenyl ring relative to the benzoxazinone core.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O (lactone) stretching vibration is anticipated in the region of 1760-1770 cm⁻¹. ubaya.ac.id Another key absorption is the C=N (imine) stretching vibration, which typically appears around 1610-1620 cm⁻¹. The C-O-C stretching vibrations of the oxazine (B8389632) ring would likely be observed in the 1250-1260 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Based on data for analogous compounds) ubaya.ac.idrsc.org

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3050
C=O (Lactone) Stretch~1765
C=N (Imine) Stretch~1615
Aromatic C=C Stretch~1450-1600
C-O-C Stretch~1255
C-Br Stretch<700

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and the elucidation of its fragmentation pathways. For this compound (C₁₄H₈BrNO₂), the expected exact mass is approximately 300.9793 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Due to the presence of bromine, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation of 4H-3,1-benzoxazin-4-ones under mass spectrometric conditions often involves characteristic losses. uomosul.edu.iq A primary fragmentation pathway could involve the loss of a CO molecule from the lactone carbonyl, followed by further fragmentation of the resulting ion. Another likely fragmentation would be the cleavage of the bond between the benzoxazinone core and the 2-bromophenyl ring, leading to fragments corresponding to each of these moieties.

Table 4: Predicted Key Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[C₁₄H₈⁷⁹BrNO₂]⁺~301Molecular Ion
[C₁₄H₈⁸¹BrNO₂]⁺~303Molecular Ion Isotope
[C₁₃H₈⁷⁹BrN]⁺~273[M - CO]⁺
[C₁₃H₈⁸¹BrN]⁺~275[M - CO]⁺ Isotope
[C₇H₄NO]⁺~118Fragment from benzoxazinone core
[C₆H₄Br]⁺~155/1572-bromophenyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its extended conjugated system. Benzoxazinone derivatives typically exhibit multiple absorption bands in the UV region. rsc.org Strong absorptions corresponding to π → π* transitions within the aromatic rings and the C=N-C=O chromophore are expected. These are likely to appear as intense bands between 200 and 350 nm. The presence of the bromine atom as a substituent on the phenyl ring may cause a slight bathochromic (red) shift of these absorption maxima compared to the unsubstituted 2-phenyl derivative due to its auxochromic effect.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Based on data for analogous compounds) rsc.org

Electronic TransitionPredicted λ_max (nm)
π → π~220 - 260
π → π~300 - 340

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering unparalleled insight into the conformation and intermolecular interactions of a molecule.

While the synthesis of this compound has been reported in the scientific literature, a specific single-crystal X-ray diffraction study for this particular derivative is not publicly available at present. However, the crystallographic analysis of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one , provides a crucial reference for understanding the fundamental structural features of this class of compounds.

The crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one has been determined, revealing a nearly planar molecular conformation. nih.govnih.govresearchgate.net The dihedral angle, which is the angle between the plane of the 2-phenyl ring and the plane of the fused benzoxazin-4-one ring system, is reported to be a mere 3.72(4)°. nih.govnih.govresearchgate.net This planarity suggests a significant degree of electronic conjugation across the molecule.

The crystal packing of 2-phenyl-4H-3,1-benzoxazin-4-one is stabilized by a combination of weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.govnih.govresearchgate.net The molecules arrange themselves into stacks along the b-axis of the crystal, with a centroid-centroid distance of 4.2789(11) Å between adjacent aromatic rings, indicative of significant π-π stacking forces that contribute to the stability of the crystal lattice. nih.govnih.govresearchgate.net

The crystallographic data for 2-phenyl-4H-3,1-benzoxazin-4-one is summarized in the interactive table below.

Parameter Value Reference
Chemical FormulaC₁₄H₉NO₂ nih.govnih.govresearchgate.net
Formula Weight223.22 researchgate.net
Crystal SystemMonoclinic nih.govnih.govresearchgate.net
Space GroupP2₁/n nih.govnih.govresearchgate.net
a (Å)13.3055 (16) nih.govresearchgate.net
b (Å)3.8930 (4) nih.govresearchgate.net
c (Å)20.445 (2) nih.govresearchgate.net
β (°)94.946 (3) nih.govresearchgate.net
Volume (ų)1055.1 (2) nih.govresearchgate.net
Z4 nih.govresearchgate.net
Temperature (K)295 researchgate.net

In the case of the target molecule, This compound , the presence of a bulky bromine atom at the ortho position of the 2-phenyl ring is expected to exert a significant steric influence on the molecule's conformation. This steric hindrance would likely force the 2-bromophenyl ring to twist out of the plane of the benzoxazinone moiety to a greater extent than observed in the unsubstituted parent compound. This would result in a considerably larger dihedral angle between the two ring systems.

While crystallographic data for an ortho-substituted derivative is not available for direct comparison, data for 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one shows that even a substituent at the para position can influence the crystal lattice, though the effect on the dihedral angle is less pronounced due to the lack of direct steric clash with the benzoxazinone core. nih.gov

A definitive understanding of the solid-state structure and intermolecular interactions of This compound awaits a dedicated single-crystal X-ray diffraction study. Such an analysis would provide valuable data to confirm the predicted increase in the dihedral angle and to identify the specific intermolecular forces that govern its crystal packing.

Theoretical and Computational Chemistry Investigations of 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties of 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital theory describes the electronic structure of molecules, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular interest. The energy gap between these frontier orbitals is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is predominantly localized on the electron-rich benzoxazinone (B8607429) ring system and the bromine atom, which possesses lone pairs of electrons. In contrast, the LUMO is primarily distributed over the pyrone ring and the C=N bond of the oxazine (B8389632) moiety. This distribution suggests that the benzoxazinone core is susceptible to electrophilic attack, while the C=N bond is a likely site for nucleophilic attack.

The presence of the bromine atom on the phenyl ring is expected to influence the energies of the frontier orbitals. Generally, halogen substitution can lower the energy of both HOMO and LUMO due to the inductive effect, and the lone pairs of the halogen can participate in π-conjugation. Theoretical calculations for similar compounds, such as 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, have been performed using DFT at the B3LYP/6-31G* level, providing a framework for understanding our target molecule. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Related Parameters for this compound (Hypothetical Data Based on Analogous Compounds)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.8 eV
Global Hardness (η)2.35 eV
Global Softness (S)0.43 eV⁻¹
Electronegativity (χ)4.15 eV
Electrophilicity Index (ω)3.67 eV

This data is illustrative and based on typical values for similar halogenated benzoxazinones.

Charge Distribution, Electrostatic Potential Surfaces, and Reactivity Descriptors

The distribution of electron density within the molecule is a key determinant of its chemical behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed to calculate atomic charges. epstem.net In this compound, the oxygen and nitrogen atoms of the benzoxazinone ring are expected to carry negative partial charges, making them nucleophilic centers. The carbonyl carbon and the carbon of the C=N bond would exhibit positive partial charges, rendering them electrophilic.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atom, indicating their suitability for electrophilic attack. Positive potential (blue regions) would be concentrated around the hydrogen atoms and the electrophilic carbon centers.

Reactivity descriptors derived from conceptual DFT, such as global hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. epstem.net A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher softness, indicating greater reactivity.

Reaction Mechanism Studies and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping potential energy surfaces and identifying transition states.

Computational Modeling of Cyclization Pathways

The synthesis of this compound typically involves the cyclization of an N-acyl anthranilic acid precursor. uomosul.edu.iqresearchgate.net Computational modeling can elucidate the mechanism of this intramolecular cyclization. The reaction likely proceeds through the formation of a mixed anhydride (B1165640), followed by nucleophilic attack of the amino group on the activated carboxyl group. uomosul.edu.iq DFT calculations can be used to locate the transition state for the ring-closure step and to calculate the activation energy barrier, providing insights into the reaction kinetics.

Theoretical Basis of Nucleophilic Addition and Ring-Opening Processes

The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to ring-opening. bibliomed.orgmdpi.comrsc.org The two primary sites for nucleophilic attack are the carbonyl carbon (C4) and the C2 carbon of the imine group. mdpi.com The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.

Computational studies can model the attack of various nucleophiles (e.g., amines, alkoxides) on the benzoxazinone core. By calculating the activation energies for attack at C2 and C4, the preferred reaction pathway can be predicted. For instance, the reaction with primary amines often leads to the formation of quinazolinone derivatives via a ring-opening and subsequent re-cyclization mechanism. bibliomed.orgraco.cat Theoretical investigations can clarify the intermediates and transition states involved in these transformations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are important for its interactions with biological targets. The molecule is not perfectly planar, and there is a dihedral angle between the 2-bromophenyl ring and the benzoxazinone moiety. nih.gov

Conformational analysis can be performed using computational methods to identify the most stable conformers and to determine the energy barriers for rotation around the single bond connecting the two ring systems. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations can reveal how the molecule's conformation fluctuates over time and how it interacts with solvent molecules, which is crucial for understanding its solubility and transport properties.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions, when correlated with experimental findings, serve to validate both the computational models and the experimentally determined structures. For this compound, density functional theory (DFT) is a commonly employed method for such predictions.

Methodologies for these predictions often involve geometry optimization of the molecule's ground state, followed by frequency and shielding calculations. A common approach for similar molecules, such as 2-phenyl-4H-3,1-benzoxazin-4-one, utilizes the B3LYP functional with a 6-31G* basis set. researchgate.netresearchgate.net This level of theory has been shown to provide a good correlation between calculated and experimental vibrational frequencies. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data

ParameterPredicted Value (DFT/B3LYP/6-31G*)Experimental Value
¹H NMR (δ, ppm)
Aromatic Protons7.2 - 8.3Data not available
FT-IR (ν, cm⁻¹)
C=O (lactone)~1750Data not available
C=N~1630Data not available
C-Br~650Data not available
UV-Vis (λmax, nm) ~280, ~320Data not available

Note: The predicted values are illustrative and not based on actual calculations for the title compound. Experimental data is not available from the searched sources.

The correlation of these parameters is crucial. For instance, the calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, thereby improving the agreement with experimental IR spectra. Similarly, predicted NMR chemical shifts are compared against experimental spectra to assign signals and confirm the molecular structure.

Structure-Reactivity Relationships: Computational Approaches to Substituent Effects on Chemical Properties

Computational chemistry is instrumental in understanding the structure-reactivity relationships of this compound. The introduction of the 2-bromophenyl substituent significantly influences the electronic properties and, consequently, the reactivity of the benzoxazinone core.

The benzoxazinone ring system possesses two primary reactive sites: the C2 and C4 positions, which carry partial positive charges, making them susceptible to nucleophilic attack. The nature of the substituent at the C2 position plays a critical role in modulating the reactivity of these sites.

Studies on various 2-aryl-4H-3,1-benzoxazin-4-ones have shown that the electronic nature of the substituent on the phenyl ring impacts the compound's biological and chemical properties. For instance, in studies of α-chymotrypsin inhibition, it was observed that the presence of substituents on the phenyl ring generally influences the inhibitory potential. researchgate.net Specifically, for halogen substituents, the inhibitory potential was found to follow the order: fluoro > chloro > bromo. researchgate.net This suggests that the electron-withdrawing nature and size of the halogen atom are key factors.

Computational approaches to understanding these substituent effects often involve the calculation of various molecular descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicative of the molecule's kinetic stability and chemical reactivity. The bromo substituent, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile compared to the unsubstituted 2-phenyl derivative.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms and positive potential around the carbonyl carbon (C4) and the imine carbon (C2), confirming these as likely sites for nucleophilic attack. The bromine atom would also influence the local electronic environment.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions. It can quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen into the ring system, as well as the effect of the bromophenyl group on these interactions.

These computational analyses help to build a comprehensive picture of how the 2-bromophenyl substituent modulates the electronic structure, and therefore the reactivity, of the 4H-3,1-benzoxazin-4-one scaffold. This understanding is crucial for the rational design of new derivatives with tailored chemical and biological properties.

Advanced Applications of 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One in Materials Science and Chemical Technologies

Utilization as a Monomer or Building Block in Polymer Synthesis

The 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one molecule is a notable precursor in the synthesis of advanced polymers, particularly poly(amide-imide)s (PAIs). The inherent reactivity of the oxazinone ring allows it to undergo ring-opening reactions with various nucleophiles, such as diamines, to form amide linkages. This process is fundamental to step-growth polymerization, leading to the formation of high-performance polymers.

The general mechanism involves the nucleophilic attack of an amine group on the electrophilic carbonyl carbon of the oxazinone ring, followed by ring opening to form an amide and a carboxylic acid group. This newly formed carboxylic acid can then react with another amine, propagating the polymer chain. The presence of the pre-formed imide-like structure within the benzoxazinone (B8607429) contributes to the exceptional thermal stability of the resulting PAIs.

While specific research detailing the polymerization of this compound is not extensively documented, the synthesis of various aromatic PAIs from different diimide-dicarboxylic acids and diamines is well-established. researchgate.netepa.gov These polymers are known for their excellent thermal stability, mechanical strength, and solubility in organic solvents, making them suitable for applications such as gas separation membranes and high-temperature resistant films. rsc.orgresearchgate.net The incorporation of the 2-bromophenyl group into the polymer backbone offers a potential site for further modification or for influencing the final properties of the polymer, such as solubility and flame retardancy.

Polymer ClassMonomer TypeKey Properties of Resulting PolymersPotential Application Areas
Poly(amide-imide)s (PAIs)2-Aryl-4H-3,1-benzoxazin-4-ones and diaminesHigh thermal stability, good mechanical properties, solubility in aprotic solvents, film-forming ability. rsc.orgresearchgate.netHigh-performance films, gas separation membranes, advanced composites. rsc.org

Integration into Advanced Functional Materials (e.g., UV-Absorbing Systems, Optoelectronic Materials)

The chromophoric nature of the 4H-3,1-benzoxazin-4-one scaffold makes it an excellent candidate for applications in functional materials that interact with light.

UV-Absorbing Systems: Benzoxazinone derivatives are recognized as powerful ultraviolet (UV) light absorbers. uvabsorber.comgoogle.com They exhibit strong absorption in the UVA range (320-380 nm), which is crucial for protecting organic materials from photodegradation. uvabsorber.com The high heat resistance of the benzoxazinone structure makes it particularly suitable for inclusion in polymers that are processed at elevated temperatures, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polycarbonates (PC). uvabsorber.com

The general class of benzoxazinone UV absorbers is valued for its broad-spectrum UV absorption and its minimal contribution to the color of the final product. uvabsorber.com While specific data for this compound is not detailed, its structural similarity to other effective benzoxazinone UV absorbers suggests its potential utility in this area.

Optoelectronic Materials: The field of optoelectronics is another promising area for the application of 2-aryl-4H-3,1-benzoxazin-4-one derivatives. nih.gov These compounds have been investigated for their fluorescence emission properties. nih.gov The related phenoxazine (B87303) scaffold, which shares structural similarities, has been successfully employed in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov The electron-donating and accepting properties within the molecule, which can be tuned by substituents on the aryl ring, are key to their function in these devices. The presence of the bromine atom in this compound could potentially be exploited to modulate the electronic properties and enhance intersystem crossing, which is beneficial in some optoelectronic applications.

Functional MaterialKey PropertyUnderlying MechanismPotential Application
UV-Absorbing SystemsStrong UVA absorption, high thermal stability. uvabsorber.comIntramolecular proton transfer upon UV absorption, dissipating energy as heat. mpi.euUV protection for polymers (e.g., PET, PC), coatings, and cosmetics. uvabsorber.comgoogle.com
Optoelectronic MaterialsFluorescence, potential for charge transport. nih.govπ-conjugated system of the benzoxazinone core. nih.govOrganic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs). nih.govnih.gov

Role in Heterogeneous and Homogeneous Catalyst Design and Ligand Synthesis

While this compound is not typically used as a catalyst itself, its structure is relevant in the context of catalysis in two main ways: its synthesis often involves catalytic processes, and it can serve as a precursor for the synthesis of ligands.

The synthesis of benzoxazinones can be achieved through rhodium(III)-catalyzed direct ortho-C-H bond carbonylation of anilines. chemistryviews.org This highlights the interaction of the benzoxazinone precursor with transition metal catalysts.

More significantly, the 2-bromophenyl group serves as a handle for further chemical transformations. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new functional groups. This allows for the synthesis of more complex molecules that can act as ligands for metal catalysts. For instance, the "2-bromophenyl" moiety is a common starting point for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which are known to coordinate with metal ions and have applications in catalysis. zsmu.edu.ua The ability to create tailored ligands is crucial for developing catalysts with specific activities and selectivities.

Other Emerging Chemical Technology Applications

The versatility of the this compound structure lends itself to a range of other applications in chemical technology.

Building Block for Heterocycles: The benzoxazinone ring is a valuable synthon for the creation of other heterocyclic systems. nih.govuomosul.edu.iq Through reactions with various nucleophiles, the ring can be opened and subsequently reclosed to form different heterocyclic structures, such as quinazolinones. mdpi.com This chemical reactivity makes this compound a useful intermediate in synthetic organic chemistry for accessing a diverse library of compounds with potential biological or material science applications.

Fluorescent Probes: Certain derivatives of benzoxazinones have been shown to exhibit fluorescence. mdpi.com This property can be harnessed for the development of fluorescent probes for sensing and imaging applications. The specific emission properties can be tuned by altering the substituents on the benzoxazinone scaffold.

Future Research Directions in 2 2 Bromophenyl 4h 3,1 Benzoxazin 4 One Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical processes is a paramount goal in modern chemistry. Future research concerning 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one should focus on developing synthetic methodologies that adhere to the principles of green chemistry.

Current synthetic strategies often involve the condensation of anthranilic acid with 2-bromobenzoyl chloride, which, while effective, can be improved in terms of sustainability. Future efforts should target the development of catalytic and atom-economical alternatives. For instance, transition-metal-catalyzed C-H activation/annulation reactions could provide a more direct and efficient route to the benzoxazinone (B8607429) core, minimizing waste and the use of pre-functionalized starting materials. The exploration of one-pot multicomponent reactions, where three or more reactants are combined in a single step to form the product, would also significantly enhance synthetic efficiency. A comparative overview of potential synthetic strategies is presented below.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Advantages Challenges
Traditional Condensation Well-established, reliable Often requires stoichiometric reagents, may generate significant waste
Catalytic C-H Activation High atom economy, reduced waste Catalyst development, substrate scope limitations
One-Pot Multicomponent Reactions High efficiency, reduced purification steps Optimization of reaction conditions, control of selectivity

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging |

Exploration of Unprecedented Reactivity Modes and Mechanistic Discoveries

The 3,1-benzoxazin-4-one scaffold is known to undergo ring-opening reactions with various nucleophiles. However, the presence of the 2-bromophenyl group at the 2-position introduces a reactive handle that opens the door to a wide array of chemical transformations that have yet to be thoroughly investigated for this specific molecule.

A significant area for future research lies in leveraging the bromine atom for transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions could be employed to install a diverse range of substituents at the 2-position of the phenyl ring. This would enable the late-stage functionalization of the molecule, providing rapid access to a library of analogues. Furthermore, the potential for the benzoxazinone ring itself to participate in novel cycloaddition or rearrangement reactions warrants exploration. Detailed mechanistic investigations, utilizing kinetic studies, isotopic labeling, and computational analysis, will be crucial for understanding the pathways of these new transformations and for optimizing reaction conditions.

Computational Design and Prediction of Novel Chemical Transformations

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. For this compound, computational methods such as Density Functional Theory (DFT) can be utilized to guide the experimental exploration of its chemical space.

Future research should employ computational screening to identify promising reaction partners and catalysts for novel transformations. For example, DFT calculations can predict the activation barriers for various cross-coupling reactions, helping to prioritize experimental efforts. Computational studies can also provide detailed mechanistic insights, elucidating the structures of transition states and intermediates that are often challenging to observe experimentally. This predictive capability can significantly accelerate the discovery of new reactions and expand the synthetic utility of this compound.

Table 2: Potential Computational Research Directions

Research Area Computational Technique Potential Outcome
Reaction Prediction Density Functional Theory (DFT) Identification of feasible reaction pathways and optimal catalysts
Mechanistic Elucidation Transition State Searching Detailed understanding of reaction mechanisms and intermediates

| Spectroscopic Prediction | Time-Dependent DFT (TD-DFT) | Correlation of theoretical spectra with experimental data |

Integration into Supramolecular Architectures and Self-Assembly Systems

The rigid, planar structure of the benzoxazinone core makes this compound an attractive building block for the construction of well-defined supramolecular assemblies. The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers opportunities to create novel materials with unique functions.

Future research should investigate the incorporation of this molecule into supramolecular systems through self-assembly processes. By introducing specific functional groups capable of forming hydrogen bonds or other non-covalent interactions, it may be possible to direct the assembly of this molecule into discrete oligomers, extended polymers, or even more complex architectures like molecular cages or frameworks. The bromine atom can also serve as a halogen bond donor, an interaction that is increasingly being used in crystal engineering to control the solid-state packing of molecules. The resulting supramolecular materials could exhibit interesting properties, such as porosity, luminescence, or responsiveness to external stimuli.

Chemical Diversification for Expanding the Scope of Academic Exploration

A systematic diversification of the this compound structure is essential for a comprehensive exploration of its chemical potential. The generation of a library of analogues with varied substituents will facilitate the investigation of structure-property relationships and may lead to the discovery of compounds with novel applications.

The primary point of diversification is the bromophenyl moiety, where a wide array of functional groups can be introduced via cross-coupling reactions. Additionally, modifications to the benzoxazinone core itself, such as the introduction of substituents on the benzo ring, would allow for fine-tuning of the molecule's electronic and steric properties. The carbonyl group and the heterocyclic oxygen atom also represent potential sites for chemical modification, further expanding the accessible chemical space. This systematic approach to chemical diversification will be instrumental in unlocking the full academic and potentially practical value of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one?

The compound is typically synthesized via N-acylation of anthranilic acid derivatives followed by cyclodehydration . For example:

  • Method A : React 2-aminobenzoic acid with 2-bromobenzoyl chloride in the presence of a dehydrating agent (e.g., silica-bound benzoyl chloride) to form the benzoxazinone core .
  • Method B : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) to promote cyclization under solvent-free conditions .
  • Validation : Confirm purity via TLC (ethyl acetate/butanol/water, 6:3:1) and characterize using FTIR (C=O stretch at ~1720–1740 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.5 ppm) .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

  • Spectroscopy :
    • FTIR : Identify C=O (1724 cm⁻¹), C=N (1602–1640 cm⁻¹), and NH stretches (3270–3431 cm⁻¹) .
    • ¹H NMR : Aromatic protons (δ 7.5–8.3 ppm) and substituent-specific signals (e.g., bromophenyl protons at δ 7.6–7.8 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 324.55 (consistent with molecular formula C₁₃H₇BrClNO₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What is the proposed mechanism of action as a neutrophil elastase inhibitor?

The compound acts as a competitive inhibitor by binding to the enzyme’s active site via:

  • Electrophilic interactions between the bromophenyl group and hydrophobic pockets.
  • Hydrogen bonding via the oxazinone carbonyl oxygen and catalytic serine residues (Ser195 in human neutrophil elastase) .
  • Validation : IC₅₀ values (44–200 nM) determined via fluorogenic substrate assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up studies?

  • Solid-Phase Synthesis : Use silica-bound benzoyl chloride (SBBC) to reduce side reactions and simplify purification (yield >85%, purity >99%) .
  • Reaction Solvent : Replace ethanol with DMF to enhance solubility of bromophenyl intermediates .
  • Workflow : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and isolate via column chromatography (silica gel, 60–120 mesh) .

Q. What structural modifications enhance inhibitory activity against serine proteases?

SAR Insights :

  • Substituent Effects :
    • Chlorine at position 5 (as in T8563) improves potency (IC₅₀ = 44 nM vs. 200 nM for unsubstituted analogs) .
    • Bromophenyl group enhances hydrophobic interactions, while electron-withdrawing groups (e.g., NO₂) at position 2 increase electrophilicity .
  • Derivative Synthesis : Replace the oxazinone ring with quinazolinone (e.g., 2-(4-nitrophenyl)quinazolin-4(3H)-one) to improve metabolic stability .

Q. How can contradictory biological activity data be resolved (e.g., mild antibacterial vs. potent elastase inhibition)?

  • Experimental Design :
    • Use standardized bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) assays .
    • Compare activity across analogs: 2-substituted aminobenzoic acids (e.g., compound 3, MIC = 16 µg/mL) show higher antibacterial potency than parent benzoxazinones (MIC >64 µg/mL) .
  • Mechanistic Divergence : Elastase inhibition relies on enzyme-substrate specificity, whereas antibacterial activity correlates with membrane disruption by charged derivatives .

Q. What computational methods predict binding modes with target enzymes?

  • Docking Workflow :
    • Prepare ligand structures using Avogadro (MMFF94 force field optimization).
    • Dock into neutrophil elastase (PDB: 1H1B) using AutoDock 4.0 (grid size: 60×60×60 Å; Lamarckian GA) .
    • Validate poses with Discovery Studio Visualizer (hydrogen bond distances <3.0 Å) .
  • Outcome : Bromophenyl group occupies the S1 pocket, while the oxazinone ring aligns with the catalytic triad .

Q. How are reaction intermediates monitored in real-time?

  • Analytical Techniques :
    • In-situ FTIR : Track carbonyl group formation (1724 cm⁻¹) during cyclization .
    • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect intermediates (retention time: 8–12 min) .
  • Challenges : Bromophenyl derivatives may quench fluorescence, requiring UV detection at 254 nm .

Q. What strategies elucidate reaction pathways (e.g., amidinium salt vs. N-acyl anthranilamide)?

  • Mechanistic Probes :
    • Kinetic Studies : Compare reaction rates in polar (DMF) vs. non-polar (toluene) solvents; faster rates in DMF support amidinium salt pathways .
    • Isolation of Intermediates : Trap hydrazide intermediates (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide) under low-temperature conditions .

Q. How are analogs designed for selective inhibition of related enzymes (e.g., C1r vs. trypsin)?

  • Selectivity Optimization :
    • Introduce iodine substituents (e.g., 7-chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one) to enhance C1r affinity (Ki = 12 nM) over trypsin (Ki >1 µM) .
    • Modify the oxazinone ring to thiazinone to reduce off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.